molecular formula C5H3ClN4O B173345 6-Chloropurine 3-oxide CAS No. 19765-60-7

6-Chloropurine 3-oxide

Cat. No. B173345
CAS RN: 19765-60-7
M. Wt: 170.56 g/mol
InChI Key: JWYCHATUWSXPJR-UHFFFAOYSA-N
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Description

6-Chloropurine 3-oxide is a chemical compound that is a derivative of 6-Chloropurine . It is used in laboratory chemicals . It contains a total of 15 bonds, including 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aromatic hydroxyl, 1 Imidazole, and 1 Pyrimidine .


Synthesis Analysis

A series of 6-substituted purines, including 6-Chloropurine 3-oxide, were synthesized from commercially available 2-amino-6-chloropurine with appropriate reagents . Another method for the synthesis of C6-functionalized purine nucleosides was developed via the direct nucleophilic substitution reaction of 6-chloropurine derivatives with various mild nucleophiles .


Molecular Structure Analysis

The molecular structure of 6-Chloropurine 3-oxide includes 15 bonds in total; 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aromatic hydroxyl, 1 Imidazole, and 1 Pyrimidine .

Scientific Research Applications

Chemical Derivatives and Synthesis

6-Chloropurine 3-oxide's reactivity with various amines and compounds like selenourea, methanelhiol, and hydroxylamine has been extensively studied, leading to the synthesis of a range of derivatives like 6-selenopurine 3-oxide and 6-hydroxylaminopurine 3-oxide. These derivatives offer potential in diverse chemical applications (A. Giner-Sorolla, 1971). Additionally, the direct oxidation of 6-alkoxypurines to purine 3-N-oxides, including 6-chloropurine 3-N-oxide, and their conversion to hypoxanthine 3-N-oxide, has been reported, contributing to advancements in the synthesis of purine derivatives (H. Kawashima & I. Kumashiro, 1969).

Therapeutic Applications

While focusing on non-drug-related research, it's notable that 6-chloropurine 3-oxide has been a subject of interest in the study of anti-HIV activity. Compounds like dihydroisoxazole 6-chloropurine have shown effectiveness against HIV-1 in human lymphocytes (Yun Xiang et al., 1996).

Photophysical Studies

Innovative studies in photophysics have explored the use of 6-chloropurine 3-oxide in the synthesis of 6-azopurines. These studies revealed significant n−π* absorption bands, making them viable for trans-to-cis photoswitching using visible light, indicating potential applications in photochemistry and materials science (D. Kolarski, W. Szymański & B. Feringa, 2017).

Metal Complexes and Characterization

Research has been conducted on the formation of metal complexes with 6-chloropurine, providing insights into their thermal behavior and spectroscopic characteristics. This research contributes to the understanding of the interaction between purine compounds and metals, which could be relevant in fields like catalysis or materials science (C. Valenzuela-Calahorro et al., 1991).

Enzymic Oxidation Studies

6-Chloropurine has been studied for its enzymic oxidation, revealing insights into its chemical behavior and reactivity. This research enhances our understanding of purine metabolism and enzymatic reactions, which could be relevant in biochemistry and pharmacology (F. Bergmann, H. Ungar & A. Kalmus, 1960).

Crystallographic and Computational Analysis

Recent studies include crystallographic and computational analyses of 6-chloropurine, exploring its molecular structure and properties. This research is significant in material science and molecular design, providing a deeper understanding of the molecular geometry and interactions of purine compounds (J. Stondus & R. Kant, 2022).

Safety And Hazards

6-Chloropurine 3-oxide is considered hazardous. It may cause harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-chloro-3-hydroxypurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4O/c6-4-3-5(8-1-7-3)10(11)2-9-4/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYCHATUWSXPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=CN(C2=N1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566460
Record name 6-Chloro-3H-purin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloropurine 3-oxide

CAS RN

19765-60-7
Record name 6-Chloro-3H-purin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
A Giner‐Sorolla - Journal of Heterocyclic Chemistry, 1971 - Wiley Online Library
… 6-chloropurine 3-oxide with several amines led to 6-substituted purine 3-oxides. 6-Chloropurine 3-oxide … Methanethiol and 6-chloropurine 3-oxide yielded the known 6-rnethylthiopurine …
Number of citations: 14 onlinelibrary.wiley.com
A Giner-Sorolla, C Gryte, A Bendich… - The Journal of Organic …, 1969 - ACS Publications
… of 6-chloropurine 3-oxide toward mice bearing Sarcoma 183 was but slightly less than that of 6-chloropurine, as measured by lack of weight gain. Dosages of 6-chloropurine 3-oxide (2) …
Number of citations: 13 pubs.acs.org
I Scheinfeld, JC Parham, S Murphy… - The Journal of Organic …, 1969 - ACS Publications
… It was identical chromatographically and by uv spectra with material prepared from 6-chloropurine 3-oxide.15 6-Methylsulfonylpurine 3-Oxide (2).—6-Methylmercaptopurine 3-oxide(l)12 …
Number of citations: 24 pubs.acs.org
T FUJII, Y TAKADA, K OGAWA, T ITAYA… - Chemical and …, 1995 - jstage.jst.go.jp
… The structure of 3 was established by its identity with a sample prepared from 6-chloropurine 3-oxide (6) and benzylamine, and the structure of 4 by its identity with a sample obtained …
Number of citations: 6 www.jstage.jst.go.jp
J Vidal‐Gomez, JH Greenbaum… - Journal of Heterocyclic …, 1975 - Wiley Online Library
… Treatment of 6-chloropurine 3-oxide (26) (28) with cysteine in methanol gave ()-cysteinyl-i'-purine 3-o\ide (27) (Scheme 3). Under similar conditions, reaction of 26 with glutathione …
Number of citations: 13 onlinelibrary.wiley.com
S MATSUBARA - Chem. Pharm. Bull, 1995 - jlc.jst.go.jp
… The structure of 3 was established by its identity with a sample prepared from 6-chloropurine 3-oxide (6) and benzylamine, and the structure of 4 by its identity with a sample obtained …
Number of citations: 0 jlc.jst.go.jp
I Scheinfeld, JC Parham… - Journal of Heterocyclic …, 1982 - Wiley Online Library
… V-oxides, 2-amino-6-chloropurine 3-oxide and 2,6-diaminopurine 3-oxide do not completely … This behavior parallels that observed with 6-chloropurine 3-oxide (unpublished data) and …
Number of citations: 2 onlinelibrary.wiley.com
A Giner-Sorolla, M McCravey… - Journal of Medicinal …, 1973 - ACS Publications
The synthesis of 8-hydroxy-6-formylpurine derivatives was carried out by the stepwise oxidation of 8-hydroxy-6-methylpurine (IV). Treatment of 8-hydroxy-6-methylpurine (IV) with iodine …
Number of citations: 19 pubs.acs.org
KV Parra, JC Adrian Jr, R Gerlai - Behavioural Brain Research, 2009 - Elsevier
Zebrafish, one of the preferred study species of geneticists, is gaining increasing popularity in behavioral neuroscience. This small and prolific species may be an excellent tool with …
Number of citations: 134 www.sciencedirect.com
GB Brown, JC Parham - 1976 - osti.gov
The photochemical products from N-oxidized purines in solution are strongly dependent on the tautomeric and ionic state of the compounds. Studies have been done on the effect of pH …
Number of citations: 0 www.osti.gov

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